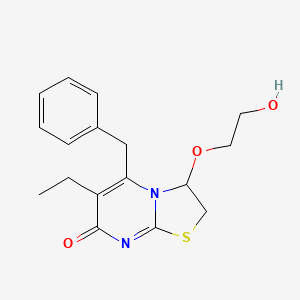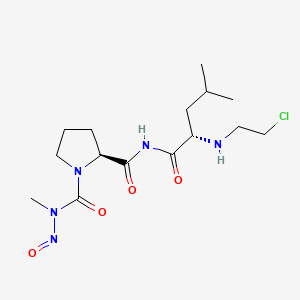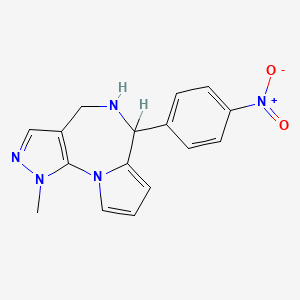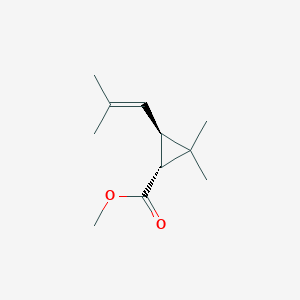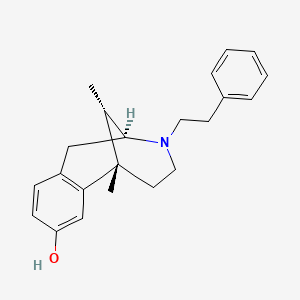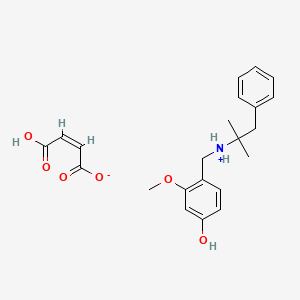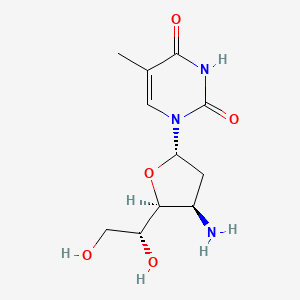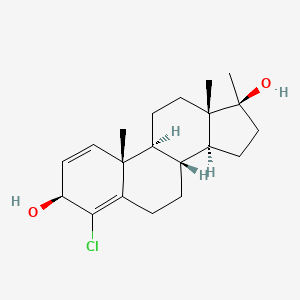
Halodrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halodrol, also known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid. It is a derivative of testosterone and is known for its muscle-building and performance-enhancing properties. This compound was initially introduced as a dietary supplement and prohormone under the name this compound-50 by Gaspari Nutrition . It has since gained popularity in the bodybuilding community for its effectiveness in increasing muscle mass and strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Halodrol involves the reduction of the carbonyl group in dehydrochloromethyltestosterone (oral turinabol), followed by the separation of epimers by fractional crystallization from dichloromethane . The reduction of the disubstituted double bond in the diene system of the 3α-hydroxy isomer of this compound results in the formation of 4-chloro-17α-methyl-androst-4-ene-3α,17β-diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Halodrol undergoes several types of chemical reactions, including:
Reduction: The reduction of the carbonyl group in dehydrochloromethyltestosterone to form this compound.
Substitution: The presence of a chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include dichloromethane for fractional crystallization and reducing agents for the reduction of the carbonyl group . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major product formed from the reduction of dehydrochloromethyltestosterone is 4-chloro-17α-methyl-androst-4-ene-3α,17β-diol, which is the active form of this compound .
Wissenschaftliche Forschungsanwendungen
Halodrol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids and their metabolites.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Studied for its potential therapeutic applications in conditions requiring muscle mass enhancement.
Industry: Utilized in the development of performance-enhancing supplements and products.
Wirkmechanismus
Halodrol exerts its effects by binding to androgen receptors in muscle cells, promoting increased rates of protein synthesis . This leads to the production of more muscle proteins and, consequently, increased muscle mass and strength. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Vergleich Mit ähnlichen Verbindungen
Halodrol is closely related to other anabolic-androgenic steroids, such as:
Chloromethylandrostenediol (CMA): Similar in structure but differs in the presence of a chloro group at the C4 position.
Dehydrochloromethyltestosterone (oral turinabol): The parent compound from which this compound is synthesized.
This compound is unique due to its specific chemical structure, which provides a balance between anabolic and androgenic effects while minimizing estrogenic side effects .
Eigenschaften
CAS-Nummer |
1338221-84-3 |
|---|---|
Molekularformel |
C20H29ClO2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZHWBNJVZZYSUJZ-HADYEQCDSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

